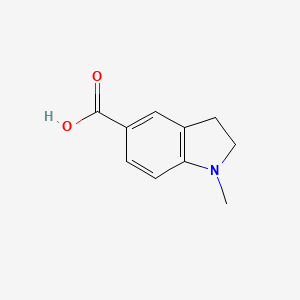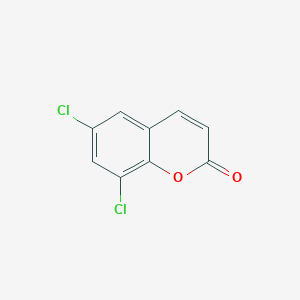
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a useful research compound. Its molecular formula is C7H4ClN5O2 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Optically Active Imidazopyrimidines : Research by Bakavoli et al. (2005) demonstrates the synthesis of optically active imidazopyrimidines, starting with derivatives of 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
- DFT and Molecular Docking Studies : Aayisha et al. (2019) conducted a detailed study using experimental and theoretical techniques, including DFT, to investigate the molecular structure of a similar compound, revealing insights into molecular stability and electronic properties (Aayisha et al., 2019).
- Derivative Synthesis and Structural Analysis : Banihashemi et al. (2020) synthesized various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, contributing to the understanding of this chemical class (Banihashemi, Hassani, & Lari, 2020).
Molecular Applications and Biological Activity
- Novel Derivative Series : Bukhari et al. (2013) prepared a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, evaluating them for biological activities, such as PDE inhibition and antimicrobial effects (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).
- Antimicrobial Activity : The work by El-Kalyoubi, Agili, and Youssif (2015) on fused imidazolopyrimidines shows the potential for antimicrobial applications, highlighting the compound's relevance in medical chemistry (El-Kalyoubi, Agili, & Youssif, 2015).
Advanced Chemical Studies
- Heterocyclic System Studies : Clark et al. (1974) explored reactions leading to various heterocyclic systems, which is crucial for understanding the chemical versatility of imidazopyrimidines (Clark, Curphey, & Southon, 1974).
- Novel Synthetic Routes : The research by Čikotienė et al. (2008) provides insights into new synthetic routes for poly-substituted pyrrolopyrimidines, contributing to the broader understanding of pyrimidine chemistry (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Properties
IUPAC Name |
4-chloro-6-imidazol-1-yl-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIPPFWVGQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)



